molecular formula C14H24N2O4S B1419485 1-(3-Phenylpropyl)piperidin-3-amine sulfate CAS No. 1019331-36-2

1-(3-Phenylpropyl)piperidin-3-amine sulfate

Cat. No. B1419485
M. Wt: 316.42 g/mol
InChI Key: HCGQJULCGLLCAW-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)piperidin-3-amine sulfate, also known as PPPAS, is a synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound and has a wide range of applications in research and development. PPPAS is a white, crystalline powder that is soluble in water and alcohol and has a melting point of 114-116°C. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis of Bioactive Compounds

1-(3-Phenylpropyl)piperidin-3-amine sulfate is involved in the synthesis of compounds with various biological activities. For example, it is used in the synthesis of a compound that acts as an upregulator of the LDL receptor, indicating its potential in cholesterol management and cardiovascular diseases (Ito et al., 2002).

Role in Chemical Reactions

This compound also plays a crucial role in chemical reactions, such as the oxidation of amines to form nitroxyl radicals. These reactions are essential in creating intermediates for further chemical synthesis (Brede et al., 1998).

Catalytic Hydrogenation Studies

In catalytic hydrogenation, 1-(3-Phenylpropyl)piperidin-3-amine sulfate is used to investigate the hydrogenolytic splitting of certain compounds, providing insights into reaction mechanisms and stereochemical outcomes (Zondler & Pfleiderer, 1975).

Analytical and Medicinal Chemistry

The compound finds applications in the analytical characterization of psychoactive substances, aiding in the development of monitoring strategies for harm reduction purposes (Wallach et al., 2014). Additionally, it's used in the synthesis of intermediates for medications, such as Repaglinide, an oral medicine for diabetes (Liu, Huang, & Zhang, 2011).

Drug Carrier Systems

It is instrumental in the study of electrolyte complexes formed between dextran sulfate and amine structures, a key aspect of developing colloidal drug carrier systems (Choi et al., 2021).

Contribution to Organic Synthesis

This compound contributes to the synthesis of various organic compounds, such as functionalized piperidines, which are important in organic and medicinal chemistry (Khan, Parvin, & Choudhury, 2008).

properties

IUPAC Name

1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGQJULCGLLCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)piperidin-3-amine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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